molecular formula C10H9N3 B2708620 2-(5-amino-1H-indol-3-yl)acetonitrile CAS No. 26405-47-0

2-(5-amino-1H-indol-3-yl)acetonitrile

Cat. No.: B2708620
CAS No.: 26405-47-0
M. Wt: 171.203
InChI Key: VBGAHRCLHMYZFJ-UHFFFAOYSA-N
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Description

2-(5-amino-1H-indol-3-yl)acetonitrile is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(5-amino-1H-indol-3-yl)acetonitrile involves several synthetic routes. One common method is the reaction of indole-3-acetonitrile with an amine under specific conditions. Industrial production methods often involve multi-step processes that include the formation of intermediate compounds, followed by further reactions to introduce the amino group .

Chemical Reactions Analysis

2-(5-amino-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. .

Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.

Scientific Research Applications

2-(5-amino-1H-indol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

2-(5-amino-1H-indol-3-yl)acetonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-amino-1H-indol-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGAHRCLHMYZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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